Comparative Regiochemistry: Functional Divergence of 3-Position vs. 2-Position Linkers
The target compound features a linear 3-(pyrimidin-2-ylsulfanyl)propan-1-amine architecture (CAS 64380-81-0) wherein the amine is situated at the terminus of a three-carbon chain. The closest in-class comparator, 2-(pyrimidin-2-ylthio)propan-1-amine (CAS 1249238-58-1), positions the amine on a branched alpha-carbon. This structural divergence generates quantifiably different physicochemical descriptors, including distinct InChIKey identifiers, which predict non-overlapping pharmacophore geometries when employed as a building block for ligand synthesis [1]. While both isomers share the same molecular formula and weight, the linear 3-position isomer provides a greater distance between the pyrimidine anchor and the nucleophilic amine, enabling access to deeper or distinctly oriented binding pockets in target proteins compared to the constrained alpha-branched analog.
| Evidence Dimension | Molecular Architecture and Predicted Ligand Trajectory |
|---|---|
| Target Compound Data | CAS 64380-81-0; linear 3-carbon chain linking pyrimidine to terminal primary amine |
| Comparator Or Baseline | 2-(Pyrimidin-2-ylthio)propan-1-amine (CAS 1249238-58-1); alpha-branched chain with amine on secondary carbon |
| Quantified Difference | Distinct InChIKey (GNFBOGPCQHTJQI-UHFFFAOYSA-N for target vs. PCSANLGBUPAFSL-UHFFFAOYSA-N for comparator) reflecting unique spatial arrangement |
| Conditions | Structural analysis based on canonical SMILES and InChIKey data |
Why This Matters
Procurement of the incorrect regioisomer will produce a chemically distinct product that cannot yield equivalent SAR data in medicinal chemistry campaigns.
- [1] PubChem. 1-Propanamine, 3-(2-pyrimidinylthio)- (CAS 64380-81-0). View Source
